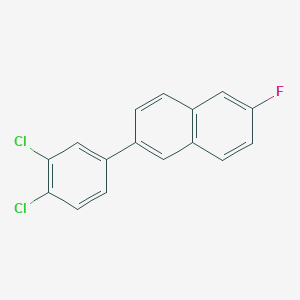
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and two fluorine atoms attached to the benzene ring. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include primary amines.
Scientific Research Applications
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The bromoethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroethyl)-3,5-difluorobenzenesulfonamide
- N-(2-Iodoethyl)-3,5-difluorobenzenesulfonamide
- N-(2-Bromoethyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is unique due to the presence of both bromoethyl and difluorobenzene groups. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluorobenzene ring enhances the compound’s stability and lipophilicity, while the bromoethyl group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C8H8BrF2NO2S |
|---|---|
Molecular Weight |
300.12 g/mol |
IUPAC Name |
N-(2-bromoethyl)-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrF2NO2S/c9-1-2-12-15(13,14)8-4-6(10)3-7(11)5-8/h3-5,12H,1-2H2 |
InChI Key |
HLQVRCDWPTUEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)NCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)






